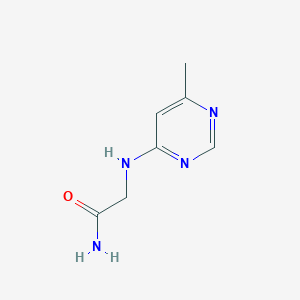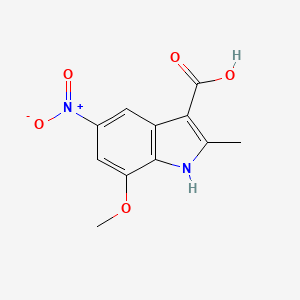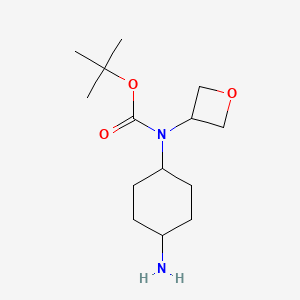![molecular formula C9H17N5 B13341046 1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13341046.png)
1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound that features a piperidine ring attached to an ethyl chain, which is further connected to a 1,2,4-triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, where the piperidine is reacted with ethyl halides under basic conditions.
Formation of the 1,2,4-Triazole Ring: The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazole rings using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, sulfonates, and other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates due to its ability to interact with biological targets.
Pharmacology: The compound is studied for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Research: The compound is used as a tool in biological research to study various biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit similar biological activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.
Uniqueness
1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its combined piperidine and triazole moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and drug development .
Eigenschaften
Molekularformel |
C9H17N5 |
|---|---|
Molekulargewicht |
195.27 g/mol |
IUPAC-Name |
1-(2-piperidin-1-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H17N5/c10-9-11-8-14(12-9)7-6-13-4-2-1-3-5-13/h8H,1-7H2,(H2,10,12) |
InChI-Schlüssel |
JJBMDWHJNVFNDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13340964.png)


![2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione](/img/structure/B13340994.png)


![2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane](/img/structure/B13341010.png)


![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13341028.png)


![(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B13341037.png)
![8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13341039.png)
